molecular formula C18H28N2 B12901418 N-Benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine CAS No. 820984-33-6

N-Benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine

Cat. No.: B12901418
CAS No.: 820984-33-6
M. Wt: 272.4 g/mol
InChI Key: NQUOZJJQRDFMIM-UHFFFAOYSA-N
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Description

N-Benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine is an organic compound with the molecular formula C14H22N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-Benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine involves the reaction of benzylamine with cyclohexylmethyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Halogenated compounds (e.g., alkyl halides), bases (e.g., sodium hydroxide, potassium carbonate)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

N-Benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes, leading to the accumulation of specific metabolites and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylpyrrolidine: A simpler derivative of pyrrolidine with similar chemical properties.

    N-Cyclohexylmethylpyrrolidine: Another derivative with a cyclohexylmethyl group attached to the nitrogen atom.

    N-Benzyl-N-methylpyrrolidine: A compound with a methyl group instead of a cyclohexylmethyl group.

Uniqueness

N-Benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine is unique due to the presence of both benzyl and cyclohexylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a broader range of applications and interactions with molecular targets compared to its simpler analogs.

Biological Activity

N-Benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with benzyl and cyclohexylmethyl groups. This structural configuration is believed to influence its interaction with biological targets, particularly in the context of receptor binding and enzyme inhibition.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its interaction with sigma receptors and potential neuroprotective effects.

Sigma Receptor Affinity

The compound has been studied for its affinity towards sigma receptors, particularly σ1 receptors, which are implicated in various neurological processes. In receptor binding studies, it was found that certain derivatives of pyrrolidine compounds displayed moderate affinity for σ1 receptors, suggesting that this compound may also share similar properties .

1. Antifungal Activity

A study evaluated the antifungal activity of various aminothiazole derivatives, including those with similar structural motifs to this compound. The findings revealed that compounds with cyclohexylmethyl groups exhibited significant antifungal activity against Histoplasma, with MIC (Minimum Inhibitory Concentration) values as low as 0.4 µM . This suggests that the cyclohexylmethyl substituent may enhance bioactivity.

CompoundMIC (µM)Activity
Cyclohexylmethyl derivative0.4High
Isopropylamide derivative>10Low

2. Neuroprotective Effects

Research on neuroprotective agents has highlighted the importance of sigma receptor ligands in providing neuroprotection against excitotoxicity. The structural similarity of this compound to known neuroprotective compounds suggests it may offer similar benefits . Further investigation into its neuroprotective properties could yield significant therapeutic implications for neurodegenerative diseases.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzyl and cyclohexylmethyl groups can significantly alter receptor affinity and biological efficacy. For instance, variations in substituents have been shown to impact the binding affinity to sigma receptors, emphasizing the need for systematic SAR studies .

Properties

CAS No.

820984-33-6

Molecular Formula

C18H28N2

Molecular Weight

272.4 g/mol

IUPAC Name

N-benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine

InChI

InChI=1S/C18H28N2/c1-3-7-16(8-4-1)14-20(18-11-12-19-13-18)15-17-9-5-2-6-10-17/h1,3-4,7-8,17-19H,2,5-6,9-15H2

InChI Key

NQUOZJJQRDFMIM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN(CC2=CC=CC=C2)C3CCNC3

Origin of Product

United States

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